racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane
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Overview
Description
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane is a complex organophosphorus compound It is characterized by the presence of two phosphinomethyl groups attached to a cyclobutane ring, with each phosphinomethyl group further substituted with two 3,5-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane typically involves the reaction of cyclobutane derivatives with phosphine reagents. One common method involves the use of di(3,5-dimethylphenyl)phosphine and a suitable cyclobutane precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted cyclobutane derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane has several applications in scientific research:
Chemistry: Used as a ligand in the formation of metal complexes for catalytic reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane largely depends on its role in specific reactions. As a ligand, it coordinates with metal centers, influencing the reactivity and selectivity of the metal complexes. The phosphine groups can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The cyclobutane ring provides a rigid framework that can influence the spatial arrangement of the metal-ligand complex, affecting its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane (dppm): A widely used ligand in coordination chemistry, similar in structure but lacks the cyclobutane ring and the 3,5-dimethyl substituents.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand, differing in the backbone structure and the absence of the cyclobutane ring.
Bis(3,5-dimethylphenyl)phosphine: Similar in terms of the phosphine substituents but lacks the cyclobutane framework.
Uniqueness
Racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane is unique due to the presence of the cyclobutane ring, which imparts rigidity and influences the spatial arrangement of the molecule. The 3,5-dimethylphenyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in various chemical reactions.
This compound’s unique structural features make it a valuable ligand in coordination chemistry and catalysis, distinguishing it from other similar compounds.
Properties
CAS No. |
1226906-44-0 |
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Molecular Formula |
C38H46P2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[2-[bis(3,5-dimethylphenyl)phosphanylmethyl]cyclobutyl]methyl-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C38H46P2/c1-25-11-26(2)16-35(15-25)39(36-17-27(3)12-28(4)18-36)23-33-9-10-34(33)24-40(37-19-29(5)13-30(6)20-37)38-21-31(7)14-32(8)22-38/h11-22,33-34H,9-10,23-24H2,1-8H3 |
InChI Key |
REZOVLQIMMUCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CC2CCC2CP(C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C |
Origin of Product |
United States |
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